molecular formula C18H18N2O4S B2547834 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate CAS No. 1396869-25-2

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate

Cat. No.: B2547834
CAS No.: 1396869-25-2
M. Wt: 358.41
InChI Key: KBCSAPSMMUHVBZ-UHFFFAOYSA-N
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Description

1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate is a synthetic chemical scaffold designed for research applications in medicinal chemistry and drug discovery. This compound features a 4-methoxy-benzothiazole core, a heterocyclic system recognized for its broad spectrum of biological activities . The azetidine ring provides a rigid three-dimensional structure that can be valuable for exploring novel pharmacophores and structure-activity relationships. Research into structurally similar benzothiazole and indole derivatives has demonstrated significant potential in antiviral and anticancer contexts, with some compounds showing inhibitory activity against viruses such as influenza A, Coxsackie B4, and Bovine Viral Diarrhea Virus (BVDV) . Furthermore, the 2,5-dimethylfuran moiety incorporated into this structure offers a distinct electronic and steric profile, which may be exploited to modulate the compound's properties and interaction with biological targets. This reagent is intended for use in developing new therapeutic agents, particularly as a building block for probing enzyme inhibition and protein-protein interactions . It is supplied strictly for Research Use Only.

Properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2,5-dimethylfuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-10-7-13(11(2)23-10)17(21)24-12-8-20(9-12)18-19-16-14(22-3)5-4-6-15(16)25-18/h4-7,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCSAPSMMUHVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The preparation typically starts with the synthesis of the benzothiazole ring, followed by the formation of the azetidine ring, and finally, the attachment of the furan carboxylate group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing techniques such as microwave irradiation and one-pot multicomponent reactions .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s uniqueness lies in its fusion of three distinct heterocyclic systems. Below is a comparison with structurally related compounds from recent patent literature and pharmacological studies:

Compound Key Structural Features Potential Biological Implications
Target Compound : 1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate Benzothiazole (4-methoxy), azetidine, dimethylfuran carboxylate ester Enhanced solubility (methoxy), strained azetidine for target interaction, ester for bioavailability
Example 1 (Patent) : 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid Benzothiazole, tetrahydroquinoline, thiazole-carboxylic acid Polar carboxylic acid may limit membrane permeability; tetrahydroquinoline adds conformational flexibility
Example 24 (Patent) : 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-…pyridine-2-carboxylic acid Adamantylmethyl (lipophilic), benzothiazole, pyridopyridazine Lipophilic adamantyl group may enhance CNS penetration; pyridopyridazine suggests kinase inhibition
Compound : Tartrate salt of a pyridoindole-azetidine derivative Azetidine linked to difluorophenyl and pyridoindole Complex macrocycle likely targets kinases or proteases; fluorinated groups improve metabolic stability
Compound : Pyrrolopyrimidine-piperidinylazetidine Azetidine-piperidine hybrid, trifluoromethyl isonicotinoyl, pyrrolopyrimidine Trifluoromethyl enhances electronegativity; pyrrolopyrimidine is a known kinase inhibitor scaffold

Key Findings from Comparative Analysis

Azetidine vs.

Benzothiazole Substitutions : The 4-methoxy group on the benzothiazole may reduce metabolic oxidation compared to unsubstituted benzothiazoles in Example 1, which lack electron-donating groups .

Ester vs. Acid Moieties : The dimethylfuran carboxylate ester in the target compound likely enhances cell permeability over the carboxylic acid in Example 1, though hydrolysis in vivo could reduce active species’ half-life .

Target Specificity : Complex analogs (e.g., ’s pyridoindole derivative) are tailored for kinase inhibition, while the target compound’s simplicity suggests broader applicability, possibly as an antimicrobial or antiproliferative agent .

Biological Activity

1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a benzothiazole moiety with an azetidine ring and a furan derivative, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O4SC_{16}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 350.39 g/mol. The structure includes:

  • Benzothiazole : Known for diverse biological activities.
  • Azetidine Ring : Associated with various pharmacological effects.
  • Furan Derivative : Contributes to reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives of benzothiazole have been shown to induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. In vitro studies demonstrate that these compounds can inhibit cell proliferation effectively.

CompoundCell LineIC50 (µM)Mechanism
Prototype AHeLa0.37Induces apoptosis
Prototype BMCF-70.73Cell cycle arrest
1-(4-Methoxy...)A549TBDTBD

Antimicrobial Activity

The presence of the benzothiazole moiety enhances the compound's potential as an antimicrobial agent. Studies have indicated that similar compounds possess antibacterial and antifungal properties, making them suitable candidates for further investigation in infectious disease treatments.

Anti-inflammatory Effects

Compounds containing the furan structure have been evaluated for their anti-inflammatory properties. Inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism for anti-inflammatory agents. Preliminary data suggest that derivatives of this compound could display selective COX inhibition, potentially leading to reduced inflammation.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as:

  • Enzymes : Modulating their activity to influence metabolic pathways.
  • Receptors : Altering signaling cascades that lead to cellular responses.

Case Studies

A series of studies have evaluated the biological activity of related compounds:

  • Study on Apoptosis Induction : Compounds similar to this benzothiazole derivative were tested for their ability to induce apoptosis in cancer cell lines, revealing significant cytotoxic effects.
  • Inflammation Model : In vivo models demonstrated that related compounds effectively reduced edema and inflammatory markers when administered in controlled doses.

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